N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide is a chemical compound characterized by its unique molecular structure. This compound has significant applications in various scientific fields, thanks to its distinct properties derived from its chemical composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide involves multiple steps. Typically, the process starts with the synthesis of the piperidine ring followed by the introduction of the sulfonamide group. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized through continuous flow reactors which allow for precise control over reaction conditions, minimizing by-products and enhancing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide undergoes various types of chemical reactions including:
Oxidation: : Typically using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Can be reduced to corresponding amines using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate (KMnO4)
Reducing agents: : Lithium aluminium hydride (LiAlH4)
Substitution agents: : Sodium hydride (NaH) in presence of appropriate alkylating agents.
Major products formed from these reactions include derivatives of the original compound with altered functional groups.
Scientific Research Applications
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide is used extensively in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Inhibitors in enzyme studies due to its unique functional groups.
Medicine: : Potential therapeutic agent in drug discovery, particularly for targeting specific biological pathways.
Industry: : Used in the development of agrochemicals and performance materials due to its stability and reactivity.
Mechanism of Action
The compound’s mechanism of action typically involves its interaction with specific molecular targets such as enzymes or receptors. It exerts effects through binding to these targets, inhibiting or modifying their activity. This interaction often involves pathways related to signal transduction or metabolic processes, depending on the application.
Comparison with Similar Compounds
Compared to other similar compounds, N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide stands out due to its unique combination of functional groups, providing a distinct set of chemical and biological properties. Similar compounds include:
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methane-sulfonamide
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]ethane-sulfonamide
These compounds share structural similarities but differ in their specific functional groups, which can affect their reactivity and applications.
Properties
IUPAC Name |
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3N3O2S/c1-9(2)24(22,23)20-11-4-3-5-21(8-11)13-12(15)6-10(7-19-13)14(16,17)18/h6-7,9,11,20H,3-5,8H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCGMEIILKEYPJ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.